N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-6-7-15(21-2)16(10-13)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDCCUGDDWVLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core through a reaction between 2-acetylcyclohexanone and ethylene glycol, catalyzed by an acid to form the 1,4-dioxaspiro[4.5]decane structure . This intermediate is then reacted with a suitable sulfonamide derivative under basic conditions to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the spirocyclization step and the use of more efficient catalysts for the sulfonamide formation .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-2-methoxybenzenesulfonamide: Similar structure but with a different spirocyclic core.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide: Contains a chromene moiety instead of a methoxybenzenesulfonamide group.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of a spirocyclic core and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.5 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 941870-08-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decane derivatives with sulfonamide functionalities. The reaction conditions often require the presence of bases and organic solvents to facilitate the formation of the desired product.
Anticonvulsant Activity
In related studies, compounds with similar spirocyclic structures have been evaluated for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test in Wistar rats. These studies have shown promising results in terms of neuroprotective effects and reduced seizure activity, indicating that this compound may possess similar activities.
The proposed mechanism of action for compounds like this compound involves interaction with specific receptors or enzymes in the central nervous system. The spirocyclic structure may enhance binding affinity to targets involved in neurotransmission and seizure modulation.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:
- Anticonvulsant Studies : A study evaluated various piperazine derivatives for their anticonvulsant activity, highlighting the importance of structural modifications in enhancing efficacy against seizures .
- Antimicrobial Screening : Similar sulfonamide compounds have been screened for antimicrobial activity against a range of pathogens, demonstrating significant inhibitory effects .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling a spirocyclic amine derivative (e.g., 1,4-dioxaspiro[4.5]decane-2-methanamine) with a functionalized benzenesulfonyl chloride. Key steps include:
- Step 1: React 1,4-dioxaspiro[4.5]decane-2-methanamine (CAS: N/A, see structural analogs in ) with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2: Optimize reaction temperature (e.g., 0–25°C) to prevent side reactions like sulfonamide hydrolysis .
- Step 3: Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Validation: Monitor progress using TLC (Rf ~0.4 in 30% ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How is this compound characterized structurally in academic research?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the spirocyclic dioxolane ring (δ 3.8–4.2 ppm for dioxolane protons) and sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography: Resolve the spirocyclic conformation and sulfonamide geometry (e.g., dihedral angles between dioxolane and benzene rings) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₇NO₅S: 405.16; observed: 405.2) .
Basic: What biological activities are associated with this sulfonamide derivative?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays (20 µg/mL concentration) .
- Enzyme Inhibition: Assess lipoxygenase or carbonic anhydrase inhibition via UV-Vis spectroscopy (IC₅₀ values typically 10–50 µM for related sulfonamides) .
- Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays, noting EC₅₀ values >100 µM for non-toxic derivatives .
Advanced: How does the spirocyclic dioxolane moiety influence structure-activity relationships (SAR)?
Methodological Answer:
- Conformational Rigidity: The spirocyclic system restricts rotational freedom, enhancing binding affinity to enzymes (e.g., 2x higher lipoxygenase inhibition vs. linear analogs) .
- Hydrophilicity: The dioxolane ring increases water solubility (logP ~1.5 vs. ~2.8 for non-spiro analogs), improving bioavailability .
- Metabolic Stability: Resistance to cytochrome P450 degradation compared to non-cyclic sulfonamides (t₁/₂ > 6 hrs in liver microsomes) .
Advanced: What strategies optimize synthetic yield and purity?
Methodological Answer:
- Dynamic pH Control: Maintain pH 8–9 during sulfonamide coupling to minimize byproduct formation (yield increases from 60% to 85%) .
- Catalytic Hydrogenation: Use Pd/C (10 wt%) under H₂ to reduce nitro intermediates (e.g., in precursor synthesis) with >90% efficiency .
- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers (e.g., axial vs. equatorial dioxolane conformers) .
Advanced: How does this compound interact with enzyme active sites?
Methodological Answer:
- Docking Studies: Molecular modeling (e.g., AutoDock Vina) shows the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., His94 in carbonic anhydrase) .
- Kinetic Analysis: Competitive inhibition confirmed via Lineweaver-Burk plots (Ki ~2.5 µM for lipoxygenase) .
- Mutagenesis: Replace key residues (e.g., Leu198 in COX-2) to validate binding specificity .
Advanced: What are the stability challenges under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Degrades at pH < 4 (sulfonamide hydrolysis) or pH > 10 (dioxolane ring opening). Store in neutral buffer (pH 7.4, 4°C) for >6 months .
- Thermal Stability: Decomposes above 150°C (TGA data). Use lyophilization for long-term storage .
Advanced: How is this compound applied in chemiluminescent assays?
Methodological Answer:
- Alkaline Phosphatase Substrate: Conjugate with disodium 2-chloro-5-(4-methoxyspirodioxetane) phosphate for ultra-sensitive detection (LOD ~0.1 pg/mL) .
- Western Blotting: Optimize working solution (1:10,000 dilution in Tris-HCl) to reduce background noise .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
